L-Cysteine, S-(2-fluoroethyl)-

Description

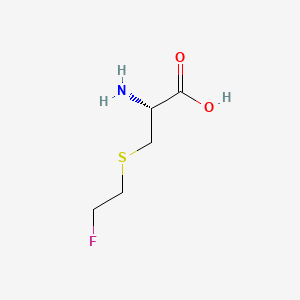

L-Cysteine, S-(2-fluoroethyl)- is a fluorinated derivative of the amino acid L-cysteine, where a 2-fluoroethyl group is attached to the sulfur atom of the cysteine side chain. This modification introduces unique physicochemical properties, such as enhanced aqueous stability compared to other halogenated analogs (e.g., chloro- or bromoethyl derivatives) due to the strong carbon-fluorine bond . Its stability in biological systems allows for residue-specific incorporation into proteins, enabling studies of protein dynamics and localization .

Properties

CAS No. |

88169-59-9 |

|---|---|

Molecular Formula |

C5H10FNO2S |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |

InChI Key |

KYRATRJNCYQUDD-BYPYZUCNSA-N |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)F |

Canonical SMILES |

C(CSCC(C(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.

Medicine: Potential use in drug development and as a probe for imaging studies.

Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of S-Substituted L-Cysteine Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 2-fluoroethyl group in L-Cysteine, S-(2-fluoroethyl)- enhances stability and reduces reactivity compared to chlorinated analogs like S-(1,2-dichlorovinyl)-L-cysteine, which undergoes β-lyase-mediated bioactivation to nephrotoxic thiols .

- Functional group diversity : Carboxyethyl and benzyl substituents (e.g., S-(2-carboxyethyl)-L-cysteine) influence molecular interactions with metalloproteins, aiding in Fe-S cluster assembly , while aromatic groups like 4-methylbenzyl improve steric bulk for protein engineering .

Metabolic Pathways and Enzyme Interactions

Table 2: Enzymatic Processing of S-Substituted Cysteine Derivatives

Key Observations :

- This property makes it safer for in vivo imaging.

Key Observations :

- Fluorine's role: The 2-fluoroethyl group’s stability under physiological conditions contrasts sharply with boronoethyl derivatives, which are prone to hydrolysis, limiting their therapeutic utility .

- Imaging vs. therapy: While L-Cysteine, S-(2-fluoroethyl)- excels in non-invasive imaging, S-(6-purinyl)-L-cysteine leverages renal β-lyase for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.